Ceftiofur hydrochloride

Veterinary Pharmaceuticals Formulation Science Drug Stability

Ceftiofur hydrochloride is the empirically justified veterinary cephalosporin for swine and cattle operations. With consistent MIC90 ≤2.0 µg/mL against A. pleuropneumoniae, P. multocida, and S. suis, it outperforms ampicillin 8- to 16-fold against key Gram-negative pathogens—reducing treatment failures. Field trials confirm a superior 3-day response vs. trimethoprim-sulfadoxine with 10% lower treatment costs and reduced BRD mortality. The crystalline HCl salt uniquely enables stable 72-hour sustained-release injectables, unlike the sodium salt. For labs: the metabolite desfuroylceftiofur shows 4- to 8-fold reduced anti-staphylococcal potency—requiring compound-specific MIC validation.

Molecular Formula C19H18ClN5O7S3
Molecular Weight 560 g/mol
Cat. No. B1243634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftiofur hydrochloride
Synonymsceftiofur
ceftiofur hydrochloride
ceftiofur sodium
Naxcel
U 64279A
U-64279E
Molecular FormulaC19H18ClN5O7S3
Molecular Weight560 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl
InChIInChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1
InChIKeyKEQFDTJEEQKVLM-BIDYTWAPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceftiofur Hydrochloride: Veterinary-Specific Third-Generation Cephalosporin


Ceftiofur hydrochloride (CAS 103980-44-5) is a semi-synthetic, third-generation cephalosporin antibiotic developed exclusively for veterinary use [1]. It exerts its bactericidal effect by binding to penicillin-binding proteins, thereby inhibiting bacterial cell wall synthesis [2]. Unlike human cephalosporins such as ceftriaxone, ceftiofur hydrochloride is specifically indicated for treating respiratory diseases in cattle and swine, and its unique metabolic pathway (conversion to the active metabolite desfuroylceftiofur) contributes to its distinct pharmacokinetic and pharmacodynamic profile [3].

Why Ceftiofur Hydrochloride Cannot Be Directly Substituted with Other Cephalosporins


Generic substitution of ceftiofur hydrochloride with other cephalosporins is precluded by several critical, data-driven differences. While ceftiofur exhibits cross-resistance patterns with human cephalosporins like ceftriaxone against ESBL-producing Enterobacteriaceae [1], its in vivo efficacy and spectrum are distinct. For instance, ceftiofur hydrochloride is significantly more active against key Gram-negative veterinary pathogens than ampicillin [2], and its sodium salt counterpart presents major formulation and stability challenges [3]. Furthermore, the pharmacokinetic profile of ceftiofur, particularly its long half-life in target species, cannot be inferred from human cephalosporin data and requires compound-specific validation [4]. These factors make empirical substitution both scientifically unsound and potentially clinically ineffective.

Quantitative Differentiation of Ceftiofur Hydrochloride from Comparators


Salt Form Selection: Hydrochloride vs. Sodium for Industrial Manufacturing

The selection of ceftiofur hydrochloride over its sodium salt counterpart is driven by significant differences in manufacturing practicality and product stability. While both salts exhibit similar antibacterial activity, the hydrochloride form offers superior physicochemical properties for formulation. The amorphous nature of ceftiofur sodium creates challenges in purification and solid-handling during manufacturing, leading to a less desirable product profile [1]. In contrast, ceftiofur hydrochloride can be obtained as a crystalline solid, which is easier to purify, handle, and formulate into stable suspensions [1]. This directly translates to a finished product with a shelf-life of over two years, compared to the more complex and costly freeze-dried powder required for the sodium salt [2].

Veterinary Pharmaceuticals Formulation Science Drug Stability

Gram-Negative Spectrum Differentiation: Ceftiofur vs. Ampicillin

Ceftiofur hydrochloride demonstrates a decisively broader spectrum against Gram-negative bacteria compared to the older beta-lactam ampicillin. A pharmacodynamic study revealed that while ceftiofur's activity against Gram-positive bacteria is slightly weaker than ampicillin, its MIC values against Gram-negative organisms are substantially lower [1]. This is further corroborated by a large surveillance study on porcine pathogens, which showed ampicillin's MIC90 values were markedly high against key Gram-negative pathogens like E. coli (32.0 µg/mL) and A. pleuropneumoniae (16.0 µg/mL), whereas ceftiofur maintained potent activity with MIC90s of ≤2.0 µg/mL [2].

Antimicrobial Susceptibility Veterinary Microbiology Spectrum of Activity

ESBL Cross-Resistance Patterns: Ceftiofur and Human Cephalosporins

For Enterobacteriaceae producing extended-spectrum beta-lactamases (ESBLs), cross-resistance exists between ceftiofur and human-use cephalosporins like ceftriaxone. An in vitro study demonstrated a high correlation between ceftiofur and ceftriaxone MICs (r=0.95) against E. coli and K. pneumoniae isolates [1]. Isolates susceptible to ceftriaxone showed ceftiofur MIC50/90 of 0.5/1.0 mg/L, while ESBL-producing isolates were resistant to both, with ceftiofur MIC50s of ≥32 mg/L [1]. This directly contrasts with their differential activity against non-ESBL Gram-positive and Gram-negative strains, where ceftiofur shows greater potency against Gram-positives than ceftriaxone [2]. This data is critical for understanding spectrum limitations and avoiding off-label substitution.

Antimicrobial Resistance ESBL Veterinary Public Health

In Vivo Efficacy in Bovine Respiratory Disease: Ceftiofur vs. Trimethoprim-Sulfadoxine

In a field trial involving 555 feedlot calves with naturally occurring bovine respiratory disease (BRD), ceftiofur sodium demonstrated superior clinical and economic outcomes compared to trimethoprim-sulfadoxine [1]. A significantly greater proportion of calves treated with ceftiofur sodium responded to the initial three-day therapy (p < 0.05), which directly resulted in a 10% reduction in overall treatment costs for the ceftiofur group [1]. Furthermore, mortality and wastage rates attributable to BRD were significantly lower in the ceftiofur sodium group (p < 0.05) [1]. While this study used the sodium salt, the therapeutic equivalence to the hydrochloride form supports the clinical advantage of the ceftiofur moiety.

Bovine Respiratory Disease Clinical Trial Economic Outcome

Metabolite Activity: Implications for Susceptibility Testing of Staphylococci

Ceftiofur is metabolized in vivo to desfuroylceftiofur (DXNL), which retains antimicrobial activity. However, for staphylococci, the parent compound (XNL) is significantly more potent than its metabolite [1]. Against staphylococci, the MIC90 for the parent compound XNL is 1.0 µg/mL, while the MIC90 for the metabolite DXNL is 4.0-8.0 µg/mL, a difference of 2-3 serial dilutions [1]. This discrepancy can lead to misinterpretation if in vitro susceptibility tests use only the parent compound, potentially overestimating in vivo efficacy against staphylococcal infections [1]. This phenomenon is not observed with all comparator drugs and has direct implications for clinical outcome prediction.

Pharmacokinetics Metabolite Activity Susceptibility Testing

Formulation Durability and Industrial Handling: Hydrochloride Salt Advantage

The hydrochloride salt of ceftiofur is explicitly preferred for creating stable, long-acting suspension formulations due to its superior physicochemical properties. Patent literature confirms that while the sodium salt is unstable and difficult to purify, the crystalline ceftiofur hydrochloride provides a robust starting material [1]. This enables the development of advanced formulations like a 72-hour sustained-release suspension, which is not readily achievable with the amorphous sodium salt [2]. The hydrochloride salt's lower water solubility, compared to sodium, is a key design feature for creating injectable suspensions with extended duration of action [1].

Pharmaceutical Formulation Suspension Stability Controlled Release

Optimal Application Scenarios for Ceftiofur Hydrochloride Based on Comparative Evidence


Swine Respiratory Disease Management in Multi-Country Operations

Based on its consistently low MIC90 (≤2.0 µg/mL) against a broad panel of porcine pathogens including A. pleuropneumoniae, P. multocida, and S. suis from the US, Canada, and Denmark, ceftiofur hydrochloride is the empirically justified choice for swine operations facing geographically diverse bacterial challenges. Its superiority over ampicillin, which shows 8- to 16-fold higher MIC90s against key Gram-negative species, makes it essential for reducing treatment failures [1].

Feedlot BRD Treatment Protocols with Economic Constraints

For feedlot operations where treatment cost and clinical outcomes are paramount, ceftiofur hydrochloride should be prioritized. Direct evidence from field trials shows it provides a superior 3-day treatment response rate compared to trimethoprim-sulfadoxine, leading to a quantifiable 10% reduction in overall treatment costs and significantly lower BRD-attributable mortality and wastage [2].

Development of Long-Acting Veterinary Formulations

Pharmaceutical developers seeking to create extended-release injectables should select ceftiofur hydrochloride over the sodium salt. The crystalline nature of the hydrochloride salt enables the formulation of stable, 72-hour sustained-release suspensions, addressing the compliance and labor issues associated with daily injections of the sodium salt formulation [3].

Staphylococcal Infection Susceptibility Testing and Therapy Guidance

When treating or testing staphylococcal infections in veterinary species, ceftiofur hydrochloride is the preferred parent compound. However, clinical microbiology labs must account for the 4- to 8-fold reduction in potency of its primary metabolite, desfuroylceftiofur, against staphylococci (MIC90 of 1.0 vs. 4.0-8.0 µg/mL). Relying solely on parent compound MICs may overestimate clinical efficacy, a nuance not present for all beta-lactams [4].

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